molecular formula C17H19N5O B2720693 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380077-75-6

2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2720693
CAS No.: 2380077-75-6
M. Wt: 309.373
InChI Key: FFLOELCKIRZMJH-UHFFFAOYSA-N
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Description

2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidine moiety, and the final coupling with the pyridine ring. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share a similar piperidine and pyridine structure.

    Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.

Uniqueness

What sets 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile apart is its unique combination of the pyridine, piperidine, and pyrimidine rings, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-19-7-5-16(21-13)22-8-2-3-15(11-22)12-23-17-9-14(10-18)4-6-20-17/h4-7,9,15H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLOELCKIRZMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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